n-Cyclopentyl-3-oxobutanamide
Overview
Description
N-Cyclopentyl-3-oxobutanamide is a chemical compound with the molecular formula C9H15NO2 . Its CAS number is 58102-45-7 .
Molecular Structure Analysis
The molecular structure of n-Cyclopentyl-3-oxobutanamide consists of a cyclopentyl group attached to a 3-oxobutanamide group . The molecular weight of this compound is 169.22 .Physical And Chemical Properties Analysis
N-Cyclopentyl-3-oxobutanamide is a solid at room temperature . Its molecular weight is 169.22 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Cyclodextrin-Based Applications
Drug Delivery Systems Cyclodextrins (CDs) have been extensively studied for their ability to enhance drug solubility and stability, making them valuable in drug formulation and delivery. CDs can form inclusion complexes with various drugs, improving their bioavailability and therapeutic efficacy (R. Challa et al., 2005; G. Crini, 2021). This includes their use in the design of liposomes, microspheres, and nanoparticles for targeted drug delivery.
Environmental Remediation Cyclodextrin-based materials have been developed for environmental applications, such as water and wastewater treatment. These materials can form inclusion complexes with pollutants, facilitating their removal from contaminated sites. The research in this area highlights the potential of cyclodextrin-based polymers in soil remediation, air purification, and the elimination of organic pollutants (G. Crini, 2021).
Nanotechnology in Medicine
Nanoparticles for Cancer Therapy Recent advancements in nanomedicine have focused on the development of nanoparticles, including those based on cyclodextrins, for cancer diagnosis and therapy. These nanoparticles have been explored for their potential in bioimaging, drug delivery, and as therapeutic agents in photodynamic and photothermal therapy. The unique properties of nanoparticles, such as improved delivery of chemotherapeutic drugs and selective cytotoxicity towards cancer cells, underscore their promise in enhancing cancer treatment (Xiao-ying Zhang & Pei-ying Zhang, 2017; Giuseppe Nocito et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-cyclopentyl-3-oxobutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)6-9(12)10-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZNJZKRMQMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentylacetoacetamide | |
CAS RN |
58102-45-7 | |
Record name | NSC74477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-CYCLOPENTYLACETOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.